molecular formula C17H25Cl2N B3025842 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride CAS No. 1934-43-6

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride

Cat. No.: B3025842
CAS No.: 1934-43-6
M. Wt: 314.3 g/mol
InChI Key: CVFYXBJSPFNIIC-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzyl chloride with cyclohexylamine to form 1-(3-chlorophenyl)cyclohexylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies related to receptor binding and neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, affecting neurotransmitter release and signal transduction pathways. The compound’s structure allows it to interact with both hydrophilic and lipophilic environments, making it versatile in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[1-Phenylcyclohexyl]piperidine (Phencyclidine, PCP): Similar in structure but lacks the chlorophenyl group.

    1-[1-(4-Chlorophenyl)cyclohexyl]-piperidine: Similar but with a different position of the chlorine atom on the phenyl ring.

Uniqueness

1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in receptor binding affinity and pharmacological effects compared to similar compounds.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)cyclohexyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFYXBJSPFNIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Cl)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346539
Record name 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-43-6
Record name 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
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1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
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1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride
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1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride

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